4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide 4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 2097899-74-4
VCID: VC6311259
InChI: InChI=1S/C20H19N7O/c28-20(15-3-5-17(6-4-15)25-10-1-2-11-25)22-16-9-12-26(13-16)19-8-7-18-23-21-14-27(18)24-19/h1-8,10-11,14,16H,9,12-13H2,(H,22,28)
SMILES: C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NN5C=NN=C5C=C4
Molecular Formula: C20H19N7O
Molecular Weight: 373.42

4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide

CAS No.: 2097899-74-4

Cat. No.: VC6311259

Molecular Formula: C20H19N7O

Molecular Weight: 373.42

* For research use only. Not for human or veterinary use.

4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide - 2097899-74-4

Specification

CAS No. 2097899-74-4
Molecular Formula C20H19N7O
Molecular Weight 373.42
IUPAC Name 4-pyrrol-1-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide
Standard InChI InChI=1S/C20H19N7O/c28-20(15-3-5-17(6-4-15)25-10-1-2-11-25)22-16-9-12-26(13-16)19-8-7-18-23-21-14-27(18)24-19/h1-8,10-11,14,16H,9,12-13H2,(H,22,28)
Standard InChI Key NRONEQYJSCTFSY-UHFFFAOYSA-N
SMILES C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NN5C=NN=C5C=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₀H₁₉N₇O and a molecular weight of 373.42 g/mol. Its IUPAC name reflects the integration of a benzamide core substituted with a pyrrole group at the 4-position and a pyrrolidine ring linked to a triazolo[4,3-b]pyridazine system at the N-1 position.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2097899-74-4
Molecular FormulaC₂₀H₁₉N₇O
Molecular Weight373.42 g/mol
SMILESC1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NN5C=NN=C5C=C4
InChI KeyNRONEQYJSCTFSY-UHFFFAOYSA-N

The SMILES string highlights the compound’s topology: a benzamide group connected to a pyrrolidine ring, which is further substituted with a triazolo-pyridazine heterocycle.

Structural Analogues and Modifications

While the primary compound lacks direct therapeutic data, structural analogs such as 4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide (CAS: 1903631-07-1) demonstrate the impact of substituents on bioactivity . Replacing the pyrrolidine with a methylene-thiophene group increases molecular weight to 400.5 g/mol, suggesting that side-chain modifications alter physicochemical and pharmacokinetic profiles .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions, including:

  • Heterocycle Formation: Construction of the triazolo[4,3-b]pyridazine core via cyclization reactions.

  • Pyrrolidine Functionalization: Introduction of the pyrrolidine ring through nucleophilic substitution or reductive amination.

  • Benzamide Coupling: Amide bond formation between the pyrrolidine amine and 4-(1H-pyrrol-1-yl)benzoic acid.

Microwave-assisted synthesis or solvent-free conditions may enhance yield and reduce reaction times, as seen in similar triazolo-pyridazine derivatives.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclizationHydrazine, acetic acid, reflux
2AlkylationPropargyl bromide, K₂CO₃, DMF
3Amide CouplingEDC/HOBt, DCM, rt

Analytical Characterization

Critical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm proton environments, such as the pyrrolidine CH₂ groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS): For verifying molecular weight (theoretical [M+H]⁺: 374.17; observed: 374.16).

  • HPLC Purity Analysis: Typically exceeding 95% purity using C18 reverse-phase columns.

Mechanistic Insights and Biological Activity

Hypothesized Targets

The compound’s triazolo-pyridazine moiety is structurally analogous to kinase inhibitors, suggesting potential interactions with:

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.

  • JAK/STAT Pathways: Critical in inflammatory signaling .

Molecular docking studies of related compounds indicate hydrogen bonding with kinase ATP-binding pockets and hydrophobic interactions with allosteric sites .

Therapeutic Applications and Future Directions

Oncology

Compounds with triazolo-pyridazine scaffolds show promise in enhancing chemotherapy efficacy by inhibiting DNA repair mechanisms . For example, PARP inhibitors like olaparib exploit synthetic lethality in BRCA-mutant cancers, a mechanism potentially applicable here .

Anti-Inflammatory Applications

The pyrrolidine and benzamide groups are common in JAK3 inhibitors, which modulate cytokine signaling in autoimmune diseases. In vitro assays with analogous compounds demonstrate IC₅₀ values <100 nM against JAK3.

Challenges and Optimization

  • Solubility: Current data on aqueous solubility are unavailable, necessitating salt formation or prodrug strategies.

  • Metabolic Stability: The pyrrolidine ring may undergo CYP450-mediated oxidation, requiring structural shielding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator